molecular formula C12H12N4O4 B2471989 N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide CAS No. 924871-49-8

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide

Cat. No. B2471989
M. Wt: 276.252
InChI Key: AYPGUCNVJZZMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide, also known as AEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AEB belongs to the family of oxadiazole compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism Of Action

The mechanism of action of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is not fully understood. However, it has been suggested that N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of various genes involved in inflammation and cancer. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activation of the PI3K/Akt pathway, which plays a key role in the regulation of cell survival and proliferation.

Biochemical And Physiological Effects

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess various biochemical and physiological effects. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of various diseases, including cancer and inflammation. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.

Advantages And Limitations For Lab Experiments

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has several advantages for lab experiments. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is relatively easy to synthesize and can be obtained in good yields. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to possess potent biological activities, making it an attractive candidate for further research. However, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has some limitations for lab experiments. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has poor solubility in water, which can limit its use in some assays. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not fully understood.

Future Directions

There are several future directions for the research on N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide. One potential future direction is to study the pharmacokinetics and toxicity profiles of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in vivo. Another potential future direction is to investigate the potential therapeutic applications of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the development of novel analogs of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide with improved solubility and potency could also be a potential future direction for the research on N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide.

Synthesis Methods

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminoethanol with 2-nitrobenzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to obtain the intermediate amine. The amine is then reacted with 1,3-benzodioxole-5-carboxylic acid and thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to obtain N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in good yields.

Scientific Research Applications

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess potent anti-microbial activity against various microorganisms, including bacteria, fungi, and viruses.

properties

IUPAC Name

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c13-3-4-14-10(17)12-16-15-11(20-12)7-1-2-8-9(5-7)19-6-18-8/h1-2,5H,3-4,6,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPGUCNVJZZMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.